JNJ-42041935 is a potent (pK(I) = 7.3-7.9), 2-oxoglutarate competitive, reversible, and selective inhibitor of PHD enzymes. JNJ-42041935 is a new pharmacological tool, which can be used to investigate PHD inhibition and demonstrate that PHD inhibitors offer great promise for the treatment of inflammation-induced anemia. The hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes represent novel targets for the treatment of anemia, ulcerative colitis, and ischemic and metabolic disease inter alia.
1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid
CAS No.: 1193383-09-3
Cat. No.: VC0531320
Molecular Formula: C12H6ClF3N4O3
Molecular Weight: 346.65 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid - 1193383-09-3](/images/no_structure.jpg)
Specification
CAS No. | 1193383-09-3 |
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Molecular Formula | C12H6ClF3N4O3 |
Molecular Weight | 346.65 g/mol |
IUPAC Name | 1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid |
Standard InChI | InChI=1S/C12H6ClF3N4O3/c13-6-1-7-8(2-9(6)23-12(14,15)16)19-11(18-7)20-4-5(3-17-20)10(21)22/h1-4H,(H,18,19)(H,21,22) |
Standard InChI Key | FXHHASJVTYRJHH-UHFFFAOYSA-N |
SMILES | C1=C2C(=CC(=C1Cl)OC(F)(F)F)N=C(N2)N3C=C(C=N3)C(=O)O |
Canonical SMILES | C1=C2C(=CC(=C1Cl)OC(F)(F)F)N=C(N2)N3C=C(C=N3)C(=O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Properties
Chemical Structure and Nomenclature
1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid is characterized by its complex heterocyclic structure featuring both benzimidazole and pyrazole rings. The benzimidazole moiety contains chloro and trifluoromethoxy substituents at the 6 and 5 positions, respectively, while the pyrazole ring bears a carboxylic acid group at the 4-position. This molecular architecture contributes to its unique biological profile and pharmacological properties.
The compound is cataloged under multiple identifiers in chemical databases and literature. Its primary designation, JNJ-42041935, originates from its development at Janssen Pharmaceuticals. The compound is also referred to by its Chemical Abstracts Service (CAS) number 1193383-09-3, which serves as a unique identifier across chemical literature and regulatory documentation .
Table 1: Compound Identification and Nomenclature
Parameter | Information |
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IUPAC Name | 1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid |
Common Name | JNJ-42041935 |
CAS Number | 1193383-09-3 |
Alternative Names | 1-(6-Chloro-5-(trifluoromethoxy)-1H-benzo[d]imidazol-2-yl)-1H-pyrazole-4-carboxylic acid |
InChIKey | FXHHASJVTYRJHH-UHFFFAOYSA-N |
UNII Code | T4PPL01131 |
Physical and Chemical Properties
The compound is defined by its molecular formula C12H6ClF3N4O3 and possesses a molecular weight of 346.65 g/mol. Physically, it manifests as a white to off-white solid powder, as documented in commercial sample specifications . The presence of a carboxylic acid group, alongside the nitrogen-containing heterocycles, contributes to its potential hydrogen bonding capabilities, which may influence its solubility profile and pharmacokinetic characteristics.
The structural features of 1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid, particularly the trifluoromethoxy group, likely enhance its metabolic stability and membrane permeability, properties that are essential for a compound with potential therapeutic applications.
Table 2: Physical and Chemical Properties
Property | Value |
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Molecular Formula | C12H6ClF3N4O3 |
Molecular Weight | 346.65 g/mol |
Physical Appearance | White to off-white solid |
SMILES Notation | C1=C2C(=CC(=C1Cl)OC(F)(F)F)N=C(N2)N3C=C(C=N3)C(=O)O |
InChI | InChI=1S/C12H6ClF3N4O3/c13-6-1-7-8(2-9(6)23-12(14,15)16)19-11(18-7)20-4-5(3-17-20)10(21)22/h1-4H,(H,18,19)(H,21,22) |
Purity (Commercial Sample) | 99.80% |
Synthesis and Chemical Foundations
Structure-Activity Relationships
The integration of benzimidazole and pyrazole structural motifs in 1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid represents a strategic molecular design approach. Both heterocyclic systems are privileged structures in medicinal chemistry, known for their ability to interact with diverse biological targets.
The benzimidazole core is present in numerous bioactive compounds and drugs, exhibiting a wide spectrum of activities including antiviral, anticancer, antimicrobial, and anti-inflammatory properties. Similarly, pyrazole derivatives have demonstrated significant pharmacological potential across multiple therapeutic areas .
In the case of 1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid, the presence of the chloro and trifluoromethoxy substituents on the benzimidazole ring likely enhances target binding affinity and contributes to its selectivity profile. The carboxylic acid functionality on the pyrazole ring may facilitate hydrogen bonding interactions with target proteins, further augmenting binding specificity.
Biological Activities and Pharmacology
Mechanism of Action
1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid functions primarily as an inhibitor of hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD) enzymes. These enzymes play a critical role in oxygen sensing by hydroxylating specific proline residues in the α-subunit of hypoxia-inducible factor (HIF), marking it for proteasomal degradation under normoxic conditions. By inhibiting PHD enzymes, JNJ-42041935 prevents this hydroxylation, resulting in stabilization and accumulation of HIF, even in the presence of normal oxygen levels .
The inhibitory activity of 1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid exhibits remarkable selectivity, with potency values (expressed as pIC50) of 7.91, 7.29, and 7.65 for the different PHD isoforms. This translates to nanomolar potency against these target enzymes. Importantly, the compound demonstrates greater than 100-fold selectivity over factor inhibiting hydroxylase (FIH), another enzyme involved in HIF regulation, with a pIC50 value of approximately 4 .
This high degree of selectivity minimizes off-target effects and is particularly desirable for a compound with potential therapeutic applications. Moreover, evaluations against a panel of receptors, enzymes, and kinases have revealed minimal cross-reactivity, further supporting its favorable selectivity profile.
Table 3: Inhibitory Potency and Selectivity Profile
Target | Potency (pIC₅₀) | Relative Selectivity |
---|---|---|
HIF-PHD1 | 7.91 | Reference |
HIF-PHD2 | 7.29 | Reference |
HIF-PHD3 | 7.65 | Reference |
Factor Inhibiting Hydroxylase (FIH) | ~4.0 | >100-fold less potent |
Other receptors, enzymes, and kinases | Minimal activity | Highly selective |
Pharmacological Effects
The inhibition of HIF-PHD enzymes by 1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid triggers a cascade of downstream effects that mimic the cellular response to hypoxia. These effects have been demonstrated in various experimental models:
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HIF-1α Stabilization: The compound has been shown to elevate HIF-1α levels in Hep3B cells, a human hepatoma cell line frequently used in hypoxia research. This effect represents the primary pharmacological outcome of HIF-PHD inhibition and serves as a mechanistic validation of the compound's activity .
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Erythropoietin Induction: A key consequence of HIF stabilization is the upregulation of erythropoietin (EPO), a hormone that stimulates red blood cell production. 1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid has demonstrated the ability to enhance EPO secretion in murine models, highlighting its potential utility in conditions characterized by erythropoietin deficiency or impaired red blood cell production .
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Anti-anemia Activity: In rat models of inflammation-induced anemia, administration of the compound at 100 μM/kg has shown efficacy in reversing anemic conditions. This therapeutic effect likely stems from enhanced erythropoietin production and subsequent stimulation of erythropoiesis .
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Metabolic Modulation: Beyond its effects on the HIF pathway, 1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid has been observed to inhibit malate dehydrogenase 2 (MDH2) activity and suppress mitochondrial respiration. These findings suggest that the compound may exert broader effects on cellular metabolism, potentially through both HIF-dependent and HIF-independent mechanisms .
Comparative Analysis with Other Benzimidazole-Pyrazole Hybrids
When considered within the broader context of benzimidazole-pyrazole hybrid compounds, 1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid represents a specialized member with a distinct pharmacological profile. Other derivatives within this structural class have exhibited various biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
For instance, certain benzimidazole-pyrazole hybrids containing para-nitrophenyl moieties have demonstrated potent anti-inflammatory activity, while derivatives with para-bromophenyl substituents have shown strong antioxidant properties. Additionally, compounds featuring para-fluorophenyl units have exhibited anticancer activity against pancreatic cancer cells .
This diversity of biological activities within a single structural class underscores the versatility of the benzimidazole-pyrazole scaffold and highlights the significance of subtle structural modifications in directing biological selectivity.
Therapeutic Area | Potential Applications | Mechanism |
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Hematology | Anemia, particularly in chronic kidney disease or inflammatory conditions | Stimulation of erythropoietin production via HIF stabilization |
Cardiovascular/Neurology | Ischemic conditions (stroke, myocardial infarction, peripheral vascular disease) | Cytoprotection through activation of HIF-dependent adaptive responses |
Immunology | Inflammatory disorders | Modulation of immune cell function and cytokine production |
Metabolism | Metabolic disorders (potential) | Regulation of mitochondrial function and energy metabolism |
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